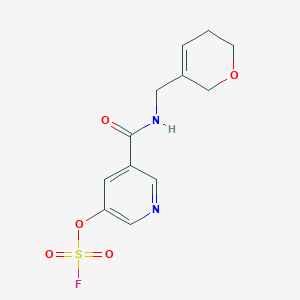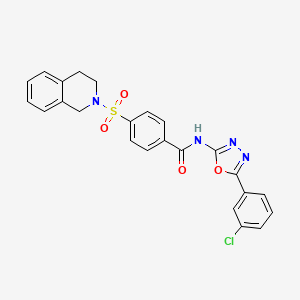![molecular formula C14H12ClF4N3O2S B2389518 N-(2-{[3-Chlor-5-(trifluormethyl)-2-pyridinyl]amino}ethyl)-4-fluorbenzolsulfonamid CAS No. 338961-89-0](/img/structure/B2389518.png)
N-(2-{[3-Chlor-5-(trifluormethyl)-2-pyridinyl]amino}ethyl)-4-fluorbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide is a complex organic compound known for its significant applications in various scientific fields. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, an ethyl linkage, and a fluorobenzenesulfonamide moiety. Its unique structure imparts distinct chemical and biological properties, making it valuable in research and industrial applications.
Wissenschaftliche Forschungsanwendungen
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be definitively identified. Some studies suggest that it may interact with certain enzymes or receptors in the body
Mode of Action
It is believed to interact with its targets, leading to changes in their function . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is likely that it influences several pathways, given its potential interaction with multiple targets . The downstream effects of these pathway alterations would depend on the specific pathways involved.
Pharmacokinetics
Like many similar compounds, it is likely to be absorbed into the bloodstream, distributed throughout the body, metabolized by the liver, and excreted in the urine or feces . These properties can significantly impact the compound’s bioavailability and effectiveness.
Result of Action
It is likely to cause changes in the function of its targets, which could have various downstream effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized and excreted . Understanding these factors is crucial for optimizing the use of this compound.
Biochemische Analyse
Biochemical Properties
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzene-1-sulfonamide interacts with several enzymes and proteins in biochemical reactions . Its biochemical mode of action relies on the inhibition of succinate dehydrogenase (complex II) present in the fungal mitochondrial respiratory chain, making it a succinate dehydrogenase inhibitor (SDHI) .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes . It affects fungal growth at all stages, from germination to sporulation . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzene-1-sulfonamide exerts its effects through binding interactions with biomolecules and changes in gene expression . It inhibits the succinate dehydrogenase enzyme, disrupting the mitochondrial respiratory chain in fungi .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzene-1-sulfonamide change over time . It has been observed to have a high persistence and leachability .
Dosage Effects in Animal Models
The effects of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzene-1-sulfonamide vary with different dosages in animal models . Specific threshold effects, as well as toxic or adverse effects at high doses, are not mentioned in the available literature.
Metabolic Pathways
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzene-1-sulfonamide is involved in specific metabolic pathways . It interacts with the succinate dehydrogenase enzyme in the mitochondrial respiratory chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)-2-pyridinamine, which is then reacted with 2-bromoethylamine under controlled conditions to form the intermediate. This intermediate is subsequently reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the ethyl linkage.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-fluorobenzenesulfonamide
- N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-chlorobenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide exhibits unique properties due to the specific positioning of the fluorine atom on the benzenesulfonamide moiety. This positioning can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research fields.
Eigenschaften
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF4N3O2S/c15-12-7-9(14(17,18)19)8-21-13(12)20-5-6-22-25(23,24)11-3-1-10(16)2-4-11/h1-4,7-8,22H,5-6H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXKYWWURHFIPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF4N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-ethoxyquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2389440.png)




![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2389445.png)




![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2389453.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylacetamide](/img/structure/B2389456.png)
